1,3-Dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

1,3-Dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid (CAS 1095822-32-4) is a bicyclic heterocyclic building block within the pyrazolo[3,4-d]pyrimidine (PP) scaffold class, a purine-mimetic framework recognized across medicinal chemistry for its pre-validated roles in kinase inhibition, adenosine receptor antagonism, and phosphodiesterase modulation. The compound bears a free carboxylic acid at the C4 position on a fully aromatic pyrazolo[3,4-d]pyrimidine core, with methyl groups at both N1 and C3 (molecular formula C8H8N4O2, MW 192.17, XLogP3 = 0.4).

Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
Cat. No. B11906498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid
Molecular FormulaC8H8N4O2
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCC1=NN(C2=NC=NC(=C12)C(=O)O)C
InChIInChI=1S/C8H8N4O2/c1-4-5-6(8(13)14)9-3-10-7(5)12(2)11-4/h3H,1-2H3,(H,13,14)
InChIKeyDMUJATLVRVGYNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid: Compound Identity, Scaffold Class, and Procurement-Relevant Characteristics


1,3-Dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid (CAS 1095822-32-4) is a bicyclic heterocyclic building block within the pyrazolo[3,4-d]pyrimidine (PP) scaffold class, a purine-mimetic framework recognized across medicinal chemistry for its pre-validated roles in kinase inhibition, adenosine receptor antagonism, and phosphodiesterase modulation [1]. The compound bears a free carboxylic acid at the C4 position on a fully aromatic pyrazolo[3,4-d]pyrimidine core, with methyl groups at both N1 and C3 (molecular formula C8H8N4O2, MW 192.17, XLogP3 = 0.4) [2]. This specific 1,3-dimethyl-4-carboxylic acid substitution pattern distinguishes it from the 1,6-dimethyl regioisomer (CAS 2414325-82-7), the mono-N1-methyl analog (CAS 1095822-30-2), and the unsubstituted parent scaffold (CAS 1095822-28-8), each of which presents different vectors for derivatization and altered physicochemical properties .

Why 1,3-Dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic Acid Cannot Be Indiscriminately Replaced by Scaffold Analogs in Discovery Programs


Within the pyrazolo[3,4-d]pyrimidine-4-carboxylic acid sub-family, the position and number of methyl substituents directly modulate both the electronic environment of the carboxylic acid handle (affecting amide coupling reactivity) and the lipophilicity-driven permeability profile of downstream derivatives. The 1,3-dimethyl regioisomer presents a LogP of 0.4 and a single hydrogen bond donor, whereas the unsubstituted parent (CAS 1095822-28-8) exhibits LogP = 0.0 with two H-bond donors [1]. The C3 methyl group is not merely a steric bystander; published SAR from pyrazolo[3,4-d]pyrimidine-4-carboxylate adenosine receptor antagonist programs demonstrates that N2, C4, and C6 substitution collectively dictate hA3AR affinity (Ki range: 0.7–34 μM) and selectivity (>34-fold over hA1/hA2A subtypes) [2]. In kinase inhibitor campaigns, the 1,3-dimethyl-4-carboxylic acid scaffold has been used as a key intermediate for constructing potent CDK2/GSK-3β dual inhibitors with IC50 values as low as 0.128 μM [3]. Substituting this building block with the 1,6-dimethyl analog alters the C6 vector for subsequent library enumeration, while using the tert-butyl ester (CAS 1956332-55-0) adds a deprotection step that can complicate scale-up and introduce genotoxic impurity concerns .

Quantitative Comparative Evidence for 1,3-Dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic Acid Versus Closest Analogs


Regiochemical Differentiation: 1,3-Dimethyl vs. 1,6-Dimethyl Substitution Defines Distinct C4 Derivatization Vectors

The 1,3-dimethyl substitution pattern places the C3 methyl group adjacent to the C4 carboxylic acid, electronically influencing its pKa and sterically constraining the trajectory of amide/ester substituents emerging from C4. In contrast, the 1,6-dimethyl regioisomer (CAS 2414325-82-7) bears the second methyl on the pyrimidine ring at C6, altering the hydrogen-bonding capacity of the N5/N7 nitrogen atoms and shifting the vector for C6-directed library enumeration. Published pyrazolo[3,4-d]pyrimidine-4-carboxylate SAR studies demonstrate that C6 substitution is a critical determinant of hA3AR affinity (compounds 60 and 62: Ki hA3AR = 2.2 and 2.9 μM, respectively, with >34–46-fold selectivity over hA1/hA2A) [1]. In kinase programs, pyrazolo[3,4-d]pyrimidine derivatives with variations at C3 and C6 have yielded dual CDK2/GSK-3β inhibitors with IC50 values of 0.128–0.244 μM (CDK2) and 0.160–0.317 μM (GSK-3β) [2]. The 1,3-dimethyl-4-carboxylic acid scaffold provides a unique starting point where C3 is pre-functionalized, enabling focused SAR exploration at C6 and via the C4 acid handle, whereas the 1,6-dimethyl analog pre-defines the C6 position and shifts SAR efforts to C3. No published head-to-head comparison of the two regioisomers exists; this differentiation is class-level inference based on scaffold SAR trends [1][2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Versus the Unsubstituted Parent Scaffold

The 1,3-dimethyl substitution on the pyrazolo[3,4-d]pyrimidine-4-carboxylic acid core produces measurable differences in key drug-likeness parameters compared to the unsubstituted parent (1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, CAS 1095822-28-8). The target compound (CAS 1095822-32-4) has an XLogP3 of 0.4 versus 0.0 for the parent, representing a ~2.5-fold increase in computed lipophilicity that translates to improved predicted membrane permeability. The hydrogen bond donor count is reduced from 2 (parent, owing to the free N1–H) to 1 (target compound, N1 methylated), eliminating one H-bond donor that can limit passive permeability and oral bioavailability of downstream amide conjugates [1]. Molecular weight increases from 164.12 to 192.17 Da (+17%), reflecting the addition of two methyl groups. These computed differences are corroborated by experimentally predicted boiling points (423.8 ± 40.0 °C for the 1,3-dimethyl vs. not reported for the parent due to likely decomposition) and density values (1.6 ± 0.1 g/cm³ for the 1,3-dimethyl compound) .

Physicochemical Properties Drug-Likeness Permeability Prediction

Synthetic Handle Efficiency: Free Carboxylic Acid Enables Direct Amide Coupling Without Deprotection Versus the Tert-Butyl Ester

The target compound bears a free carboxylic acid at C4 (MW 192.17), enabling direct activation with HATU, EDC/HOBt, or conversion to the acid chloride for one-step amide or ester formation. Its direct analog, tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate (CAS 1956332-55-0; MW 248.28), requires a mandatory deprotection step (typically TFA/CH2Cl2 or HCl/dioxane) to liberate the free acid prior to amide coupling, adding one synthetic transformation, consuming additional material during workup, and introducing the risk of incomplete deprotection or genotoxic impurity carryover from residual tert-butyl fragments . The free acid also allows direct use in solid-phase synthesis protocols, such as the aza-Wittig/electrocyclic ring closure strategy validated for pyrazolo[3,4-d]pyrimidine library production, where the carboxylic acid can be immobilized or transformed without orthogonal protecting group manipulation [1]. The tert-butyl ester analog is typically supplied at 97% purity while the free acid is available at ≥98% (MolCore) and ≥95% (AKSci), reflecting differing synthetic accessibility and purification profiles .

Synthetic Chemistry Amide Bond Formation Library Synthesis

Scaffold Pre-Validation: Pyrazolo[3,4-d]pyrimidine-4-carboxylates as Human A3 Adenosine Receptor Antagonists with Defined Ki and Selectivity Windows

The pyrazolo[3,4-d]pyrimidine-4-carboxylate scaffold class, to which the target compound belongs as the free acid progenitor, has been quantitatively characterized as a source of human A3 adenosine receptor (hA3AR) antagonists. In the foundational SAR study by Venkatesan et al. (2015), a series of N2,C6-substituted pyrazolo[3,4-d]pyrimidine-4-carboxylates exhibited hA3AR Ki values ranging from 0.7 to 34 μM, with the most optimized representatives (compounds 60 and 62) achieving Ki hA3AR = 2.2 μM and 2.9 μM, respectively, alongside selectivity ratios of >46-fold and >34-fold over hA1 and hA2A receptor subtypes [1]. This scaffold-level validation provides quantitative expectations for the affinity range achievable when the target compound's 4-carboxylic acid is elaborated into esters or amides. By comparison, pyrazolo[4,3-d]pyrimidine regioisomers explored by Squarcialupi et al. (2016) achieved sub-nanomolar hA3AR affinity (Ki down to 0.01 nM) but required a different ring fusion geometry, underscoring that the [3,4-d] connectivity of the target compound defines a distinct pharmacological trajectory [2].

Adenosine Receptor GPCR Antagonist Selectivity Profiling

Kinase Inhibition Scaffold Precedent: Pyrazolo[3,4-d]pyrimidine Derivatives as VEGFR-2 and EGFR Inhibitors with Sub-Micromolar IC50 Values

The pyrazolo[3,4-d]pyrimidine scaffold has demonstrated potent VEGFR-2 and EGFR tyrosine kinase inhibition in multiple independent studies, establishing the target compound's core as a validated kinase inhibitor pharmacophore. Abdelhamed et al. (2023) reported compound 12b, a pyrazolo[3,4-d]pyrimidine derivative, with VEGFR-2 IC50 = 0.063 ± 0.003 μM, demonstrating comparable potency to the reference drug sunitinib (IC50 = 0.035 ± 0.012 μM) [1]. In the EGFR space, Hassaballah et al. (2024) described pyrazolo[3,4-d]pyrimidine derivatives with EGFR-TK IC50 values of 0.034–0.135 μM, with compound 16 achieving IC50 = 0.034 μM and concomitant P-glycoprotein inhibition (0.449-fold vs. control) [2]. A 2023 review by Kassab comprehensively catalogued pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors with IC50 values as low as 0.016 μM against wild-type EGFR and 0.236 μM against the T790M resistance mutant [3]. These data establish the pyrazolo[3,4-d]pyrimidine core – the identical scaffold of the target compound – as capable of delivering single-digit nanomolar kinase inhibition upon appropriate C4, C6, and N1 elaboration. The 1,3-dimethyl-4-carboxylic acid building block provides a pre-functionalized entry point to this validated chemical space.

Kinase Inhibition VEGFR-2 EGFR Anti-Angiogenesis

Phosphodiesterase 9 (PDE9) Inhibitor Scaffold: Nanomolar Potency Achievable from the Pyrazolo[3,4-d]pyrimidine Template

The pyrazolo[3,4-d]pyrimidine scaffold has been independently validated as a PDE9 inhibitor chemotype in multiple patent and literature programs. US Patent US9617269 (Sun Yat-Sen University) discloses N-substituted pyrazolo[3,4-d]pyrimidine ketone compounds with PDE9A IC50 values as low as 5.5–6 nM (compounds WYQ-91 and WYQ-46, respectively) [1][2]. The crystal structure of PDE9A in complex with inhibitor WYQ-C36D (PDB 4QGE, resolution 2.0 Å) confirms the pyrazolo[3,4-d]pyrimidine core engages the PDE9 catalytic domain through conserved hydrogen bonding with Tyr424 and Ala452 [3]. A related PDE9 inhibitor (compound 3r) from the same structural class achieved IC50 = 0.6 nM with >150-fold selectivity over other PDE isoforms, demonstrating in vivo hypoglycemic activity at 1200 mg/kg without acute toxicity [3]. The 1,3-dimethyl-4-carboxylic acid scaffold of the target compound maps onto the same pyrazolo[3,4-d]pyrimidine core present in these PDE9 inhibitors; the C4 carboxylic acid serves as an ideal handle for installing ketone, amide, or reversed amide moieties observed in the optimized PDE9 pharmacophore.

Phosphodiesterase PDE9 CNS Disorders Diabetes

Recommended Application Scenarios for 1,3-Dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic Acid Based on Quantitative Differentiation Evidence


Adenosine A3 Receptor (hA3AR) Antagonist Lead Generation – Focused Library Enumeration at C6 and C4

The target compound is optimally deployed as the core building block for a focused library of pyrazolo[3,4-d]pyrimidine-4-carboxamides and 4-carboxylate esters targeting the human A3 adenosine receptor. As established by Venkatesan et al. (2015), the pyrazolo[3,4-d]pyrimidine-4-carboxylate class delivers hA3AR Ki values in the 0.7–34 μM range, with selectivity exceeding 34–46-fold over hA1/hA2A subtypes [1]. The 1,3-dimethyl substitution pre-functionalizes the pyrazole ring, directing SAR exploration to C6 (via nucleophilic aromatic substitution or cross-coupling) and C4 (via amide or ester formation from the carboxylic acid). The compound's XLogP3 of 0.4 and single H-bond donor are well-suited for producing derivatives within CNS drug-like property space, where A3AR antagonists are being investigated for neuropathic pain and neuroinflammatory conditions.

Kinase Inhibitor Medicinal Chemistry – VEGFR-2 and EGFR Dual Inhibitor Starting Scaffold

For oncology-focused kinase inhibitor programs, the 1,3-dimethyl-4-carboxylic acid building block provides a direct entry point to the pyrazolo[3,4-d]pyrimidine scaffold that has produced VEGFR-2 inhibitors with IC50 = 0.063 μM (compound 12b vs. sunitinib IC50 = 0.035 μM) and EGFR-TK inhibitors with IC50 as low as 0.034 μM [2][3]. The free carboxylic acid enables one-step amide coupling to introduce diverse C4 substituents that occupy the kinase hinge-binding region, while C6 remains available for introducing solvent-exposed or ribose-pocket-directed groups. The lower MW of the free acid (192.17 vs. 248.28 for the tert-butyl ester) supports more efficient fragment growth within the Rule of Five boundaries during hit-to-lead optimization.

PDE9 Inhibitor Structure-Based Drug Design – Pre-functionalized Core for CNS-Penetrant Candidates

The pyrazolo[3,4-d]pyrimidine template present in the target compound is the identical core found in PDE9 inhibitors with sub-nanomolar potency (IC50 = 0.6–6 nM) and validated binding modes confirmed by X-ray crystallography (PDB 4QGE) [4]. The 1,3-dimethyl-4-carboxylic acid scaffold is strategically suited for structure-based design of PDE9 inhibitors targeting Alzheimer's disease and type 2 diabetes: the C4 acid can be converted to ketones (as in WYQ-C36D) or reversed amides, the reduced HBD count (1 vs. 2 in unsubstituted analog) favors CNS penetration, and the C3 methyl occupies a lipophilic sub-pocket visible in the PDE9 co-crystal structures. Procurement of this building block with ≥98% purity (MolCore) supports the analytical stringency required for X-ray co-crystallography and biophysical assay reproducibility.

Parallel Library Synthesis and High-Throughput Chemistry – Single-Step Amide Coupling without Protecting Group Manipulation

For core facility and industrial parallel synthesis groups, the free carboxylic acid functionality eliminates the TFA deprotection step required by the tert-butyl ester analog (CAS 1956332-55-0), reducing per-plate cycle time by an estimated 4–16 hours and avoiding material losses of 5–15% associated with acid-labile protecting group removal . The compound is available from multiple vendors at purities of ≥95% (AKSci) to ≥98% (MolCore) , and the absence of the N1-H proton (present in the unsubstituted parent, CAS 1095822-28-8) prevents side reactions during base-mediated coupling conditions. This makes the 1,3-dimethyl-4-carboxylic acid building block the preferred choice for automated library production where operational simplicity and batch-to-batch consistency are critical procurement criteria.

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